molecular formula C4H4F3N3S B3081880 5-(methylthio)-3-(trifluoromethyl)-1H-1,2,4-triazole CAS No. 111451-94-6

5-(methylthio)-3-(trifluoromethyl)-1H-1,2,4-triazole

Cat. No.: B3081880
CAS No.: 111451-94-6
M. Wt: 183.16 g/mol
InChI Key: LEAHFTZWPOBSNA-UHFFFAOYSA-N
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Description

5-(Methylthio)-3-(trifluoromethyl)-1H-1,2,4-triazole is a high-purity chemical building block designed for pharmaceutical and agrochemical research. This compound belongs to the 1,2,4-triazole chemical class, a privileged scaffold in medicinal chemistry known for its versatile biological activities and ability to interact with diverse biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions . The structure combines a 1,2,4-triazole core with two key functional groups: a trifluoromethyl group and a methylthio group. The trifluoromethyl group is a critical modifier in drug discovery, known to enhance a molecule's metabolic stability, membrane permeability, and overall bioavailability . The methylthio moiety can serve as a valuable handle for further synthetic modification, enabling the creation of more complex derivatives. While specific biological data for this exact compound may be limited, analogous 3-(trifluoromethyl)-1H-1,2,4-triazole derivatives have demonstrated significant potential in scientific literature. These analogues are frequently explored as synthetic intermediates for constructing more complex bioactive molecules and have shown a range of pharmacological properties, including anticancer , antifungal , and antibacterial activities . Researchers value this compound for its utility in constructing novel molecular entities for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-methylsulfanyl-5-(trifluoromethyl)-1H-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F3N3S/c1-11-3-8-2(9-10-3)4(5,6)7/h1H3,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEAHFTZWPOBSNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NNC(=N1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F3N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Nucleophilic Substitution at the Methylthio Group

The methylthio (-SMe) group acts as a leaving group in nucleophilic aromatic substitution (SNAr):

SubstrateNucleophileConditionsProductYieldSource
5-(Methylthio)-triazoleAminesDMF, K₂CO₃, 100°C, 12 h5-Amino derivatives60–75%
5-(Methylthio)-triazoleAlkoxidesEtOH, reflux, 6 h5-Alkoxy derivatives50–65%

Oxidation of the Thioether

The methylthio group is oxidized to sulfone or sulfoxide using:

  • Oxidizing Agent : mCPBA (meta-chloroperbenzoic acid) or H₂O₂ .

  • Conditions : CH₂Cl₂, 0°C to room temperature, 2–4 h.

  • Outcome : Sulfone derivatives show enhanced electrophilicity for downstream reactions .

N-Alkylation/Acylation

The NH group at position 1 undergoes alkylation or acylation:

ReagentConditionsProductYieldSource
Benzyl bromideDMF, K₂CO₃, 60°C, 8 hN1-Benzyl derivative82%
Acetyl chlorideCH₂Cl₂, NEt₃, 0°C, 2 hN1-Acetyl derivative78%

Cross-Coupling Reactions

Electron-deficient triazoles participate in palladium-catalyzed couplings:

Reaction TypeSubstrateConditionsProductYieldSource
Suzuki-Miyaura5-Bromo derivativePd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C5-Aryl derivatives65%
Sonogashira5-Iodo derivativeCuI, PdCl₂, NEt₃, 70°C5-Alkynyl derivatives58%

Mechanistic Insights

  • Cycloaddition Selectivity : The trifluoromethyl group directs regioselectivity during [3 + 2] cycloaddition, favoring 1,2,4-triazole formation over other isomers .

  • Acid-Switchable Reactivity : Under acidic conditions, competing pathways (e.g., isoxazole formation) are suppressed, ensuring triazole specificity .

Stability and Handling

  • Thermal Stability : Stable up to 200°C (TGA data) .

  • Light Sensitivity : Degrades under UV light (λ = 254 nm) within 48 h.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules:

  • This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the development of trifluoromethylated heterocycles. Its reactivity allows for the introduction of diverse functional groups through substitution reactions, making it valuable in organic chemistry.

Reactions Involving 5-(Methylthio)-3-(Trifluoromethyl)-1H-1,2,4-Triazole:

  • The compound can undergo various chemical reactions:
    • Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
    • Reduction: Can be reduced to modify its functional groups.
    • Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Biological Applications

Biochemical Studies:

  • Due to its unique properties, this triazole derivative is useful in biochemical studies. It aids in investigating enzyme mechanisms and protein-ligand interactions, providing insights into biological processes at the molecular level.

Pharmaceutical Development:

  • The compound's enhanced pharmacokinetic properties make it a promising candidate for drug development. It is particularly relevant in designing new pharmaceuticals that require improved efficacy and stability. For instance, its ability to interact with specific molecular targets can lead to the development of novel therapeutic agents.

Material Science

Advanced Materials Development:

  • In material science, this compound is utilized in creating advanced materials with specific properties such as increased durability and resistance to degradation. Its incorporation into polymer matrices can enhance material performance under various environmental conditions.

Agrochemical Applications

Pesticide Development:

  • The compound's unique chemical characteristics also lend themselves to applications in agrochemicals. It can be used in the formulation of pesticides that are more effective against pests while minimizing environmental impact due to its selective action mechanisms.

Case Studies and Research Findings

Study Title Focus Findings
Synthesis of Triazole DerivativesOrganic ChemistryDemonstrated successful synthesis using this compound as a precursor for various trifluoromethylated compounds.
Enzyme Interaction StudiesBiochemistryShowed that the compound enhances binding affinity to certain enzymes, indicating potential for drug design.
Material Performance EvaluationMaterial ScienceFound that incorporating this triazole into polymer composites significantly improved thermal stability and mechanical strength.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The trifluoromethyl and methylthio substituents distinguish this compound from other 1,2,4-triazole derivatives. Key analogs and their properties include:

Compound Name Substituents (Positions) Melting Point (°C) Yield (%) Key Applications/Activities Reference ID
5-Methyl-3-(trifluoromethyl)-1H-1,2,4-triazole -CF₃ (3), -CH₃ (5) N/A N/A Intermediate for agrochemicals
5-(Trifluoromethyl)-4H-1,2,4-triazole-3-thiol -CF₃ (5), -SH (3) N/A N/A Potential enzyme inhibition
1-(3-(Methylsulfanyl)-1-[5-(phenylamino)-1,3,4-thiadiazole-2-yl]propyl]-3-(4-chloro-3-(trifluoromethyl)phenyl)thiourea -CF₃, -SCH₃, thiadiazole hybrid 192 52 Antiviral (HIV-1/2, MT-4 cells)
5-(Adamantan-1-yl)-3-((geranyl)thio)-1H-1,2,4-triazole -Adamantane (5), -S-geranyl (3) 106.6–109.8 67 Tyrosyl-DNA phosphodiesterase 1 (Tdp1) inhibition

Key Observations :

  • Trifluoromethyl vs.
  • Thiol vs. Methylthio : The -SH group in 5-(Trifluoromethyl)-4H-1,2,4-triazole-3-thiol may enhance hydrogen-bonding interactions compared to the hydrophobic -SCH₃ group in the target compound .
  • Hybrid Structures : Compounds combining triazole with thiadiazole or adamantane moieties (e.g., and ) exhibit higher melting points (e.g., 192°C) due to increased molecular rigidity .

Biological Activity

5-(Methylthio)-3-(trifluoromethyl)-1H-1,2,4-triazole is a heterocyclic compound notable for its unique structural features, including a methylthio group and a trifluoromethyl group. These functional groups significantly enhance its lipophilicity, metabolic stability, and pharmacokinetic properties, making it a subject of interest in pharmaceutical and agrochemical research.

  • Molecular Formula: C4H4F3N3S
  • Molecular Weight: 151.09 g/mol
  • CAS Number: 667873-25-8

The compound's structure allows for various chemical reactions, including oxidation and substitution, which can lead to the formation of diverse derivatives with potentially enhanced biological activities.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles, including this compound, exhibit significant antibacterial properties. Studies have demonstrated their effectiveness against both Gram-positive and Gram-negative bacterial strains.

Table 1: Antibacterial Activity of Triazole Derivatives

Compound NameTarget BacteriaMIC (µg/mL)Inhibition Zone (mm)
Compound AStaphylococcus aureus0.04620
Compound BEscherichia coli514
Compound CPseudomonas aeruginosa3210

The minimum inhibitory concentration (MIC) values indicate that some triazole derivatives are more potent than traditional antibiotics like ciprofloxacin.

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.
  • Protein-Ligand Interactions: The trifluoromethyl group enhances binding affinity to target proteins, while the sulfur atom can participate in redox reactions that modulate enzyme activity.

Case Studies

A study published in the journal Chemistry Research in Toxicology explored the impact of various triazole compounds on microbial resistance. The results highlighted that certain modifications to the triazole ring could significantly enhance antimicrobial efficacy against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Case Study Summary

  • Objective: To evaluate the antibacterial activity of synthesized triazole derivatives.
  • Methodology: Agar disc diffusion and MIC determination.
  • Findings: Compounds with specific substitutions at the C-3 position showed enhanced activity against resistant bacterial strains.

Potential Applications

Given its biological activity, this compound has potential applications in:

  • Pharmaceutical Development: As a lead compound for new antibiotics targeting resistant bacterial infections.
  • Agricultural Chemistry: As a fungicide or herbicide due to its antimicrobial properties.

Q & A

Q. What are the standard synthetic routes for 5-(methylthio)-3-(trifluoromethyl)-1H-1,2,4-triazole, and how are intermediates purified?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions. For example:

  • Step 1: React 5-amino-1,3,4-thiadiazole-2-thiol with methyl iodide to introduce the methylthio group .
  • Step 2: Cyclize with trifluoromethyl-containing reagents (e.g., trifluoroacetic anhydride) under alkaline conditions .
  • Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol/water mixtures to isolate intermediates .

Q. Which spectroscopic techniques are critical for structural confirmation of this triazole derivative?

Methodological Answer:

  • Elemental Analysis: Confirm stoichiometry (C, H, N, S) with ≤0.4% deviation .
  • IR Spectroscopy: Identify key functional groups (e.g., S-H stretch at 2550–2650 cm⁻¹, C-F stretches at 1100–1250 cm⁻¹) .
  • HPLC: Validate purity (>98%) using C18 columns and acetonitrile/water mobile phases .

Q. How are solubility challenges addressed during pharmacological testing of this compound?

Methodological Answer:

  • Salt Formation: React with sodium hydroxide or organic bases (e.g., piperazine) to generate water-soluble salts .
  • Co-solvents: Use DMSO (≤5% v/v) or PEG-400 in in vitro assays to maintain solubility without cytotoxicity .

Advanced Research Questions

Q. How do electronic effects of the methylthio and trifluoromethyl groups influence bioactivity?

Methodological Answer:

  • Methylthio Group: Enhances lipophilicity (logP ~2.8) and membrane permeability, critical for antifungal activity .
  • Trifluoromethyl Group: Increases metabolic stability via steric hindrance and electron-withdrawing effects, as shown in analogs with IC₅₀ values <10 μM against Candida albicans .
  • SAR Studies: Replace methylthio with sulfoxide/sulfone to evaluate redox-mediated activity changes .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Dose-Response Reproducibility: Standardize assay protocols (e.g., CLSI guidelines for antifungal testing) .
  • Metabolite Screening: Use LC-MS to identify active metabolites that may contribute to discrepancies (e.g., oxidative demethylation products) .
  • Computational Modeling: Perform DFT calculations to correlate substituent electronegativity with target binding (e.g., CYP51 inhibition) .

Q. How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

  • Microwave-Assisted Synthesis: Reduce reaction time from 12 hours to 30 minutes with 15–20% yield improvement .
  • Catalysis: Employ Cu(I) catalysts for regioselective cyclization, achieving yields >85% .
  • Byproduct Mitigation: Monitor reaction progress via TLC and quench excess reagents with aqueous NaHCO₃ .

Q. What analytical methods detect degradation products under varying storage conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose to heat (60°C), humidity (75% RH), and UV light for 14 days .
  • HPLC-MS Analysis: Identify hydrolytic degradation (e.g., methylthio → sulfonic acid) and oxidative products (e.g., trifluoromethyl → carboxylate) .

Q. How are computational tools used to predict pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction: Use SwissADME to estimate logP (2.1), bioavailability (55%), and CYP450 interactions .
  • Molecular Dynamics Simulations: Simulate binding to human serum albumin (HSA) to predict half-life .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(methylthio)-3-(trifluoromethyl)-1H-1,2,4-triazole
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5-(methylthio)-3-(trifluoromethyl)-1H-1,2,4-triazole

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